Chemical structure and properties of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Chemical structure and properties of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of an aryl group, specifically a 4-fluorophenyl moiety, at the 3-position and a methyl carboxylate at the 2-position creates a molecule with a unique electronic and steric profile, suggesting potential for targeted interactions with various biological macromolecules. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and predicted analytical data for this compound, offering a valuable resource for researchers engaged in its synthesis and application.
Chemical Structure and Properties
The chemical identity of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is defined by its structural formula and corresponding identifiers.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1214370-70-3 | |
| Molecular Formula | C₁₃H₁₁FN₂O₂ | |
| Molecular Weight | 246.24 g/mol | |
| InChI | 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| InChIKey | UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C |
Proposed Synthesis Protocol
Rationale for Proposed Method
The Suzuki-Miyaura coupling is selected for its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids. The presence of an unprotected amino group on the pyridine ring can sometimes interfere with the catalytic cycle by coordinating to the palladium center; however, appropriate selection of ligands and bases can mitigate this issue.[3]
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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Methyl 6-amino-3-bromopyridine-2-carboxylate
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4-Fluorophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Step-by-Step Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-amino-3-bromopyridine-2-carboxylate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
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Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate.
Predicted Spectroscopic and Analytical Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of NMR, IR, and mass spectrometry.[4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.8-8.0 (d, 1H, pyridine-H), 7.2-7.4 (m, 4H, Ar-H), 6.5-6.7 (d, 1H, pyridine-H), 6.0-6.3 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168-170 (C=O), 160-163 (d, ¹JCF, Ar-C-F), 158-160 (pyridine-C-NH₂), 145-148 (pyridine-C), 130-132 (d, ³JCF, Ar-C), 128-130 (pyridine-C), 115-117 (d, ²JCF, Ar-C), 110-112 (pyridine-C), 105-108 (pyridine-C), 52-54 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 1720-1700 (C=O stretch, ester), 1620-1580 (C=C and C=N stretch, aromatic rings), 1250-1200 (C-O stretch, ester), 1220-1210 (C-F stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 247.08 [M+H]⁺, 269.06 [M+Na]⁺. Predicted fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |
Potential Applications in Drug Discovery
Substituted aminopyridines are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.
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Kinase Inhibition: Many aminopyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The structural motifs present in Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate suggest it could be investigated as a potential inhibitor of kinases such as p38 MAP kinase.[6]
-
Anticancer Activity: The pyridine ring system is a common feature in many anticancer agents. The introduction of a fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. Therefore, this compound could be a valuable intermediate or a final drug candidate for evaluation in various cancer cell lines.[5]
-
Antiviral and Antimicrobial Agents: The aminopyridine core has also been explored for the development of antiviral and antimicrobial drugs. Further derivatization of the amino and ester functionalities could lead to novel compounds with therapeutic potential in infectious diseases.
Experimental and Analytical Workflow
The synthesis and characterization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate follow a logical and systematic workflow to ensure the purity and structural integrity of the final compound.
Caption: A generalized workflow for the synthesis and analysis of the target compound.
Conclusion
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate represents a molecule with considerable potential for applications in drug discovery and development. This guide provides a foundational understanding of its chemical nature, a robust proposed synthetic strategy, and predicted analytical data to facilitate its synthesis and further investigation. The structural features of this compound warrant its exploration as a scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and oncology.
References
-
MilliporeSigma. Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate.
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Dotsenko, V. V., et al. (2023). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[7]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 28(1), 353.
-
Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785.
-
ResearchGate. Proposed mass fragmentation pattern for compound (6).
-
Ossila. Methyl 6-fluoropyridine-2-carboxylate.
-
Velikorodov, A. V., et al. (2023). New Applications of Ninhydrin in the Synthesis of Polyheterocyclic Compounds. Molecules, 28(5), 2305.
-
Queiroz, M. J. R. P., et al. (2011). Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. European Journal of Medicinal Chemistry, 46(1), 236-240.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ChemBK. 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide.
-
Liu, M. C., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(7), 868-872.
-
ECHA. methyl 6-amino-4-fluoropyridine-3-carboxylate.
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
-
Guidechem. 6-amino-3-(4-fluorophenyl)-2-(hydroxymethyl)pyridine.
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. 1446509-55-2|Methyl 6-amino-4-fluoropyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]


